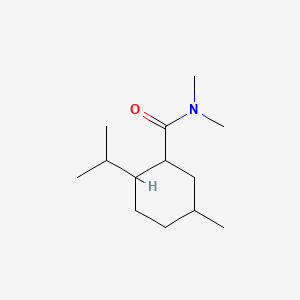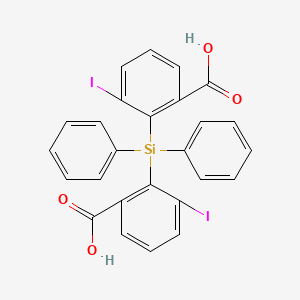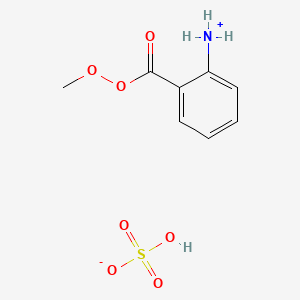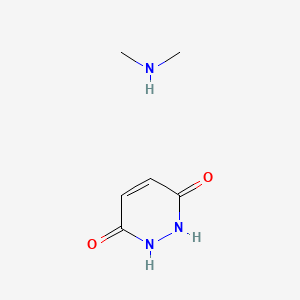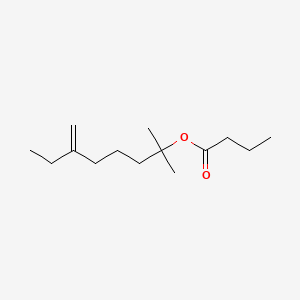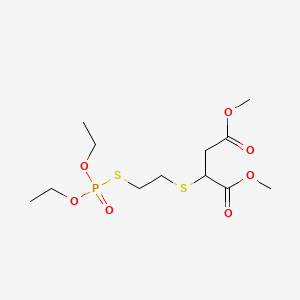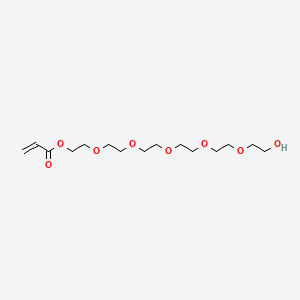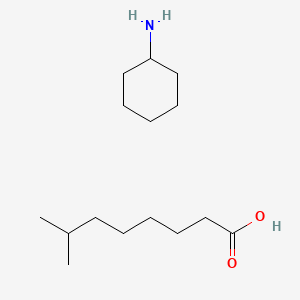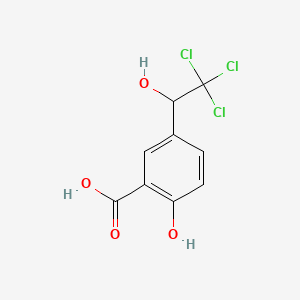
5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid is a crystalline solid, typically appearing as white to light yellow crystals. It combines the properties of salicylic acid and chlorinated organic compounds. This compound is soluble in organic solvents but insoluble in water . Its molecular formula is C9H7Cl3O4, and it has a molecular weight of 285.50848 .
Vorbereitungsmethoden
The synthesis of 5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid involves the reaction of salicylic acid with trichloroacetaldehyde under specific conditions. The reaction typically requires an acidic catalyst and is carried out at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.
Substitution: The hydroxyl group in the salicylic acid moiety can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s properties are studied for potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Research explores its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid involves its interaction with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways, similar to other salicylic acid derivatives. The trichloro group may enhance its binding affinity to certain targets, leading to more potent effects. The exact molecular pathways and targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid can be compared with other similar compounds, such as:
Salicylic Acid: The parent compound, known for its anti-inflammatory and antimicrobial properties.
2-Hydroxy-5-chlorobenzoic Acid: A chlorinated derivative of salicylic acid with similar properties but different reactivity.
Trichloroacetic Acid: Shares the trichloro group but lacks the salicylic acid moiety, leading to different chemical behavior. The uniqueness of this compound lies in its combination of the salicylic acid structure with the trichloro group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
85392-08-1 |
|---|---|
Molekularformel |
C9H7Cl3O4 |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
2-hydroxy-5-(2,2,2-trichloro-1-hydroxyethyl)benzoic acid |
InChI |
InChI=1S/C9H7Cl3O4/c10-9(11,12)7(14)4-1-2-6(13)5(3-4)8(15)16/h1-3,7,13-14H,(H,15,16) |
InChI-Schlüssel |
NDWAAEWOLHYURY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(Cl)(Cl)Cl)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


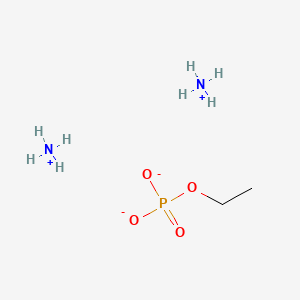
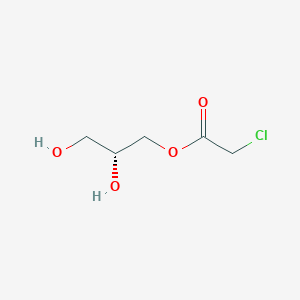
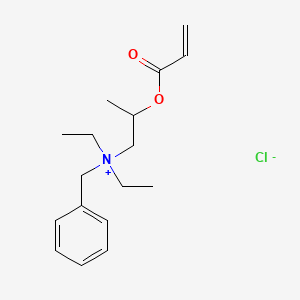
![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)

